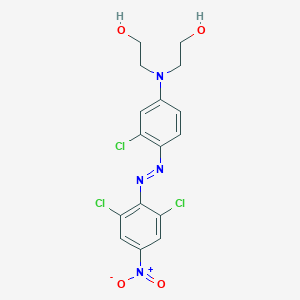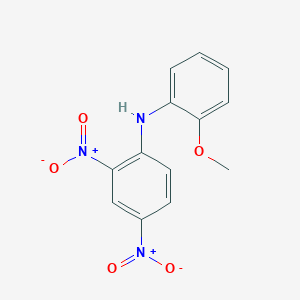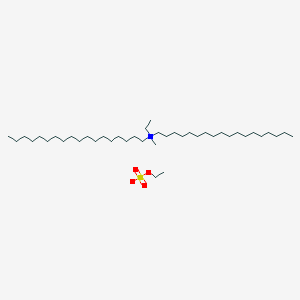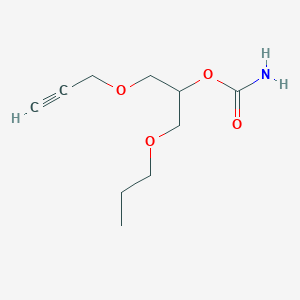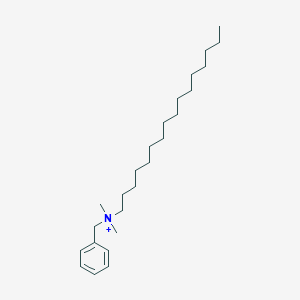
Strontium tin trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium tin trioxide, also known as Strontium stannate (IV), is a material that crystallizes in two forms: orthorhombic and cubic . The orthorhombic form has a Pnma space group , while the cubic form has a Pm-3m space group . The structure is three-dimensional .
Molecular Structure Analysis
In the orthorhombic structure, Sr2+ is bonded in an 8-coordinate geometry to eight O2- atoms . In the cubic structure, Sr2+ is bonded to twelve equivalent O2- atoms . There are a spread of Sr–O bond distances ranging from 2.52–2.89 Å .Physical And Chemical Properties Analysis
Strontium tin trioxide has a calculated bulk crystalline density of 6.13 g/cm3 for the orthorhombic form and 6.06 g/cm3 for the cubic form . The band gap is 1.764 eV for the orthorhombic form and 1.031 eV for the cubic form .Applications De Recherche Scientifique
Adsorption of Radioactive Contaminants : Zhang et al. (2016) studied the competitive adsorption of strontium and cobalt onto tin antimonate, focusing on its application in removing major contaminants from low-level radioactive wastewaters in nuclear power plants. The study showed that the sorbent had a good affinity for both Sr(II) and Co(II) ions across a wide pH range, making it effective in water treatment processes in nuclear contexts (Zhang et al., 2016).
Water Splitting and Photoelectrochemical Applications : Maeda et al. (2011) investigated strontium niobium oxynitride (SrNbO2N) coated on fluorine-doped tin oxide glass as a photoelectrode for water splitting under visible light. This material, with a band gap of approximately 1.8 eV, demonstrated potential in photoelectrochemical applications, such as renewable energy production (Maeda et al., 2011).
Synthesis of Nanocomposites : A study by Loginov and Aparnev (2021) explored the synthesis of nanocomposites based on strontium stannate. They investigated the thermolysis of double strontium-tin(IV) hydroxide and its transition to the strontium stannate crystalline phase at high temperatures, providing insights into the material's potential in nanotechnology and materials science (Loginov & Aparnev, 2021).
Corrosion Studies in Alloys : Bullock and Tiedemann (1980) reported on the corrosion properties of a strontium-tin-aluminum-lead alloy, comparing it with other materials for potential use in lead-acid batteries. This study highlighted the role of strontium in improving the electrochemical characteristics of alloys (Bullock & Tiedemann, 1980).
Ion Exchange Chromatography and Radioisotope Isolation : Stella et al. (1990) examined the use of a form of tin dioxide for ion exchange chromatography to isolate strontium radioisotopes from fission products. This research is relevant in the context of nuclear waste management and environmental monitoring (Stella et al., 1990).
Orientations Futures
Strontium-based nanoparticles, including those of Strontium tin trioxide, have gained interest in the field of medicine and dentistry due to their similar property with calcium . They have also been found to be efficient in the removal of toxic contaminants from industrial wastewater . Future research may focus on these areas and potentially uncover more applications for Strontium tin trioxide.
Propriétés
IUPAC Name |
strontium;dioxido(oxo)tin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Sn.Sr/q;2*-1;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMRNJFVXQXUPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sn](=O)[O-].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3SnSr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strontium tin trioxide | |
CAS RN |
12143-34-9 |
Source


|
| Record name | Strontium tin oxide (SrSnO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium tin trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




